REACTION_CXSMILES
|
[NH2:1][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.[C:12]([C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1)#[N:13].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[N:10]1[C:11]2[CH:2]([NH:1][CH2:18][C:17]3[CH:20]=[CH:21][C:14]([C:12]#[N:13])=[CH:15][CH:16]=3)[CH2:3][CH2:4][CH2:5][C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3|
|
Name
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|
Quantity
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24.3 g
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Type
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reactant
|
Smiles
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NC1CCCC=2C=CC=NC12
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Name
|
|
Quantity
|
21.5 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
600 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched with 1N NaOH (250 mL)
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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WASH
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Details
|
the organic phase was washed once with brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
Purification of the crude material by flash chromatography on silica gel (5% CH3OH/CH2Cl2)
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CCCC(C12)NCC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.9 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |